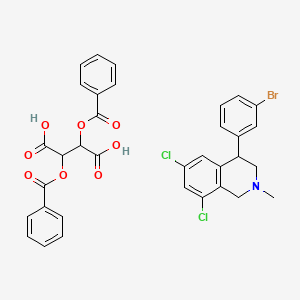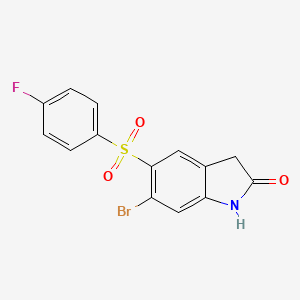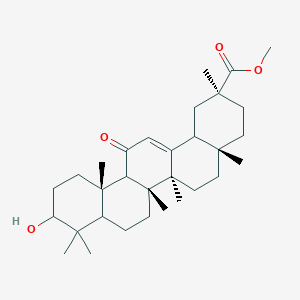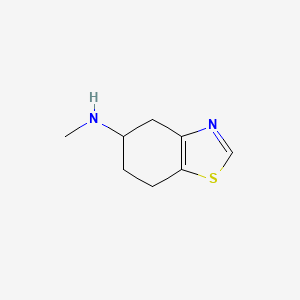![molecular formula C33H37NO9 B14789511 2-(Benzylamino)cyclohexan-1-ol;2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B14789511.png)
2-(Benzylamino)cyclohexan-1-ol;2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzylamino)cyclohexan-1-ol;2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid is a complex organic compound that combines two distinct chemical structures The first part, 2-(Benzylamino)cyclohexan-1-ol, is a cyclohexanol derivative with a benzylamino group attached The second part, 2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid, is a butanedioic acid derivative with two 4-methylbenzoyl groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylamino)cyclohexan-1-ol typically involves the reaction of cyclohexanone with benzylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The product is then purified using standard techniques such as recrystallization or column chromatography.
For the preparation of 2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid, the starting material is typically butanedioic acid. The acid is reacted with 4-methylbenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of these compounds would likely involve similar synthetic routes but on a larger scale. The reactions would be optimized for yield and efficiency, and the purification processes would be scaled up accordingly. Industrial production might also involve the use of continuous flow reactors to improve reaction efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylamino)cyclohexan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzylamino group can be substituted with other functional groups using appropriate reagents.
2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid can undergo:
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids using acidic or basic conditions.
Esterification: The carboxylic acid groups can be esterified with alcohols in the presence of an acid catalyst.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Hydrolysis: Acidic or basic conditions.
Esterification: Alcohols and acid catalysts.
Major Products Formed
Oxidation: Ketones.
Reduction: Amines.
Substitution: Various substituted products.
Hydrolysis: Carboxylic acids.
Esterification: Esters.
Scientific Research Applications
2-(Benzylamino)cyclohexan-1-ol;2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a drug candidate.
Industry: Used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Benzylamino)cyclohexan-1-ol;2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The benzylamino group can form hydrogen bonds or ionic interactions with target molecules, while the cyclohexanol and butanedioic acid moieties can contribute to the overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(Phenylamino)cyclohexanol: Similar structure but with a phenyl group instead of a benzyl group.
2,3-bis[(4-methylbenzoyl)oxy]succinic acid: Similar structure but with succinic acid instead of butanedioic acid.
Uniqueness
2-(Benzylamino)cyclohexan-1-ol;2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both benzylamino and 4-methylbenzoyl groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C33H37NO9 |
|---|---|
Molecular Weight |
591.6 g/mol |
IUPAC Name |
2-(benzylamino)cyclohexan-1-ol;2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid |
InChI |
InChI=1S/C20H18O8.C13H19NO/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14;15-13-9-5-4-8-12(13)14-10-11-6-2-1-3-7-11/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24);1-3,6-7,12-15H,4-5,8-10H2 |
InChI Key |
FYJWQGJZEBSJFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.C1CCC(C(C1)NCC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4-Hydroxy-3-nitrophenyl)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B14789441.png)

![N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B14789458.png)
![(10R,13S,17R)-17-acetyl-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14789459.png)






![ethyl 9-(5-bromofuran-2-yl)-12,14-dimethyl-13,15-dioxo-17-phenyl-8-oxa-1,12,14-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-2(7),3,5,10,16-pentaene-4-carboxylate](/img/structure/B14789487.png)
![6-[2-[[(6aR,6bS,8aS,11S,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane;hydrate](/img/structure/B14789488.png)

